molecular formula C27H24N4O3S3 B2723906 Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 671199-72-7

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No.: B2723906
CAS No.: 671199-72-7
M. Wt: 548.69
InChI Key: NFNOLJCCYWYKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H24N4O3S3 and its molecular weight is 548.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound belongs to two major classes of organic compounds: thiophene derivatives and triazole compounds. Thiophenes are five-membered heterocycles containing sulfur, while triazoles are characterized by their three nitrogen atoms in a five-membered ring structure. The molecular formula of this compound is C22H24N4O2S3, with a molecular weight of approximately 444.58 g/mol.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions that can include:

  • Reagents : Dioxane or ethanol as solvents.
  • Techniques : Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Conditions : Controlled temperatures under inert atmospheres to prevent oxidation.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity against various pathogens. For instance:

CompoundActivityTarget Pathogens
3hExcellentMethicillin-resistant Staphylococcus aureus
7GoodVancomycin-resistant Enterococcus faecium
8fGoodCandida auris (greater than fluconazole)

These findings suggest that the compound could be further explored as a potential therapeutic agent against drug-resistant bacteria and fungi .

Anticancer Activity

Studies have shown that thiophene derivatives often exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)
A549Ethyl derivative15
MCF-7Ethyl derivative10
Caco-2Ethyl derivative12

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous cells .

The mechanism of action for this compound is believed to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis induction : The ability to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of related thiazole and thiophene derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance :
    • A hybrid compound demonstrated a 16-fold increase in potency against E. faecalis compared to its precursor.
    • Statistically significant inhibition of biofilm formation was observed at a concentration of 10 µg/ml against E. coli and Pseudomonas aeruginosa .
  • Anticancer Efficacy :
    • A series of thiophene derivatives were tested against multiple cancer lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics .

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-4-34-25(33)23-20(19-11-10-16(2)17(3)12-19)13-35-24(23)28-22(32)15-37-27-30-29-26-31(27)21(14-36-26)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOLJCCYWYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.